L-Isoleucine, N,N-dimethyl-
Overview
Description
L-Isoleucine, N,N-dimethyl- is a derivative of the essential amino acid L-isoleucine. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom of the amino group. It has the molecular formula C8H17NO2 and a molecular weight of 159.22608 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N,N-dimethyl- typically involves the N-methylation of L-isoleucine. One common method is the direct N-methylation using methanol under UV light irradiation with a silver-loaded titanium dioxide (AgNO3/TiO2) photocatalyst . This method retains the optical purity of the amino acid and produces N,N-dimethylated derivatives efficiently.
Industrial Production Methods
Industrial production of L-Isoleucine, N,N-dimethyl- may involve large-scale N-methylation processes using similar photocatalytic methods or alternative chemical routes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, N,N-dimethyl- can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, which can change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
L-Isoleucine, N,N-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying protein structure and function, particularly in the context of N-methylated amino acids.
Mechanism of Action
The mechanism of action of L-Isoleucine, N,N-dimethyl- involves its interaction with specific molecular targets and pathways. As a branched-chain amino acid derivative, it may influence protein synthesis and metabolism. The N-methylation of the amino group can affect its binding affinity and specificity for enzymes and receptors, potentially altering its biological activity .
Comparison with Similar Compounds
L-Isoleucine, N,N-dimethyl- can be compared with other N-methylated amino acids, such as N,N-dimethyl-L-valine and N,N-dimethyl-L-leucine. These compounds share similar structural features but differ in their side chains, which can influence their chemical reactivity and biological activity. L-Isoleucine, N,N-dimethyl- is unique due to its specific side chain structure, which may confer distinct properties and applications .
Similar Compounds
- N,N-dimethyl-L-valine
- N,N-dimethyl-L-leucine
- N,N-dimethyl-L-phenylalanine
Properties
IUPAC Name |
(2S,3S)-2-(dimethylamino)-3-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJJVXKMPUJFJK-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472069 | |
Record name | n,n-dimethylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-38-5 | |
Record name | n,n-dimethylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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